molecular formula C12H14BClN2O2 B2772269 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile CAS No. 2223032-34-4

6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile

Cat. No.: B2772269
CAS No.: 2223032-34-4
M. Wt: 264.52
InChI Key: RXGCAGUABNZLIK-UHFFFAOYSA-N
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Description

6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile is an organic compound that features a picolinonitrile core substituted with a chloro group and a dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile typically involves the following steps:

    Formation of the Picolinonitrile Core: The picolinonitrile core can be synthesized through a series of reactions starting from pyridine derivatives.

    Introduction of the Chloro Group: Chlorination of the picolinonitrile core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group is introduced via a borylation reaction, often using bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products

    Substitution Reactions: Products include derivatives with various functional groups replacing the chloro group.

    Coupling Reactions: Products are typically biaryl compounds formed through the coupling of the dioxaborolane moiety with aryl halides.

Scientific Research Applications

6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Medicine: Research into its use as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure with a fluoro group instead of a chloro group.

    (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Contains a benzene ring instead of a picolinonitrile core.

Uniqueness

6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile is unique due to the combination of its chloro and dioxaborolane substituents, which confer distinct reactivity and versatility in synthetic applications. This makes it a valuable compound in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClN2O2/c1-11(2)12(3,4)18-13(17-11)8-5-9(7-15)16-10(14)6-8/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGCAGUABNZLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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